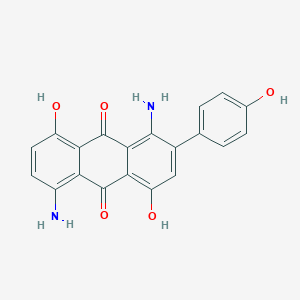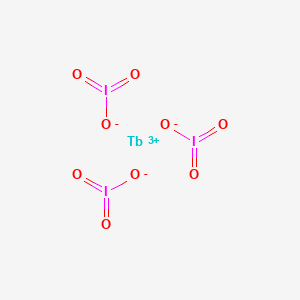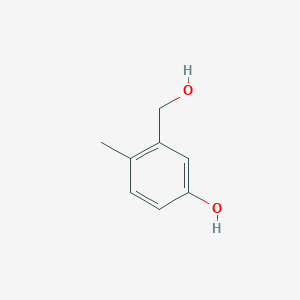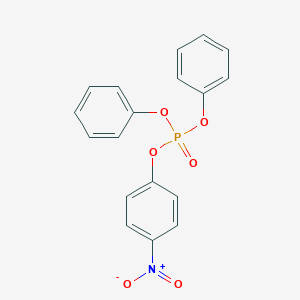
二氢-4,4-二甲基-2(3H)-呋喃酮
描述
Synthesis Analysis
The synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone and its derivatives involves multiple steps including enzymatic reactions in natural processes and chemical syntheses for industrial applications. Schwab (2013) outlines the biological and synthetic pathways leading to the formation of related compounds, emphasizing the industry's application of various synthetic methods to produce these flavor compounds (Schwab, 2013). Additionally, He Chao-hong (2005) discusses a chemical synthesis route using methylglyoxal as a starting material, exploring the effects of different reaction conditions on yield (He Chao-hong, 2005).
科学研究应用
溶剂模型中的手性羟基呋喃酮: García-Martínez 等人 (2011) 研究了手性羟基呋喃酮,如 (S)-(+)-二氢-3-羟基-4,4-二甲基-2(3H)-呋喃酮,研究了它们在 Pirkle 酒精存在下的化学计量和缔合常数。他们发现这些溶剂化物很弱,在 298 K 时无法分离,这表明分子间相互作用是主要的相互作用机制 (García-Martínez 等人,2011).
水果中的关键风味化合物: Schwab (2013) 讨论了 4-羟基-2,5-二甲基-3(2H)-呋喃酮 (HDMF,呋喃®) 及其甲醚,它们被认为是许多水果中的关键风味化合物。该研究强调了它们在食品工业中的重要性,因为它们具有吸引人的感官特性,并回顾了参与其生产的生物合成酶 (Schwab,2013).
螺化合物的合成: Huang 和 Wamhoff (1984) 探索了 2(3H)-呋喃酮与丙烯酸甲酯和乙炔二酸二甲酯的反应,导致合成新型螺化合物。这项研究突出了二氢-2(3H)-呋喃酮在合成复杂化学结构中的潜力 (Huang 和 Wamhoff,1984).
泛醇内酯的对映选择性合成: Upadhya 等人 (1999) 报告了一种对映选择性合成 (R)-泛醇内酯的方法,使用二氢-4,4-二甲基-2(3H)-呋喃酮作为关键中间体。这展示了该化合物在合成生物学重要分子的作用 (Upadhya 等人,1999).
外消旋二羟基-二甲基-二氧杂三环癸二酮的合成: Wei-don (2014) 使用 4-羟基-2,5-二甲基-3(2H) 呋喃酮合成了外消旋-1,6-二羟基-4,9-二甲基-3,8-二氧杂三环[5.3.0.0~(2.6)]癸-5,10-二酮。这项工作展示了新化合物的结构表征 (Wei-don,2014).
种子萌发抑制剂的合成: Surmont 等人 (2010) 合成了 3,4,5-三甲基-2(5H)-呋喃酮,这是一种很有前途的种子萌发抑制剂,具有农用化学应用,突出了呋喃酮衍生物的农业相关性 (Surmont 等人,2010).
食品加工中的美拉德反应: Kim 和 Baltes (1996) 研究了二氢-3,5-二羟基-6-甲基-4(H)-吡喃-4-酮在美拉德反应中的热降解途径,美拉德反应是食品风味发展中至关重要的过程。这项研究阐明了呋喃酮衍生物在食品加工中复杂化学反应中的作用 (Kim 和 Baltes,1996).
安全和危害
If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is advised to avoid dust formation and breathing vapours, mist or gas . For personal protection, a dust mask type N95 (US), Eyeshields, and Gloves are recommended .
属性
IUPAC Name |
4,4-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAKUZBAAQDJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160731 | |
| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-4,4-dimethyl-2(3H)-furanone | |
CAS RN |
13861-97-7 | |
| Record name | β,β-Dimethyl-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chirality of 4,4-dimethyloxolan-2-one in drug development?
A1: 4,4-Dimethyloxolan-2-one, also known as pantolactone, exists as two enantiomers due to its chiral center. Research has shown that these enantiomers can exhibit distinct pharmacological profiles. For instance, in the development of positive allosteric modulators (PAMs) for the dopamine D1 receptor (D1R), the enantiomers of a compound derived from pantolactone displayed significant differences in their binding affinity and the magnitude of positive allosteric cooperativity with dopamine. [] This highlights the importance of chirality in drug development, as different enantiomers can have varying potencies and efficacies.
Q2: Besides its pharmaceutical applications, are there other areas where 4,4-dimethyloxolan-2-one plays a significant role?
A2: Yes, 4,4-dimethyloxolan-2-one, particularly its derivative (3R)-hydroxy-4,4-dimethyloxolan-2-one also known as pantolactone, has been identified as a key aroma compound in Kyoho wines. [] This compound contributes to the characteristic caramel-like flavor profile of these wines. This highlights the diverse applications of 4,4-dimethyloxolan-2-one and its derivatives beyond pharmaceuticals.
Q3: Can you describe a synthetic route for a compound derived from 4,4-dimethyloxolan-2-one?
A3: One example is the synthesis of 5-(2′,2′-dichloroethenyl) dihydro-4,4-dimethyl-2 (3H)-furanone, a crucial intermediate in producing cis/trans-(±)-1. This synthesis utilizes isophorone as a starting material and proceeds through a series of reactions to yield the desired compound. This synthetic route demonstrates an efficient and cost-effective method for obtaining a valuable 4,4-dimethyloxolan-2-one derivative. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















